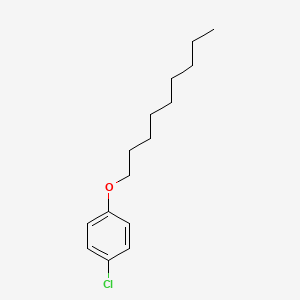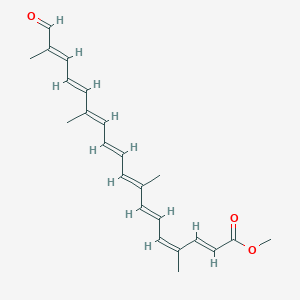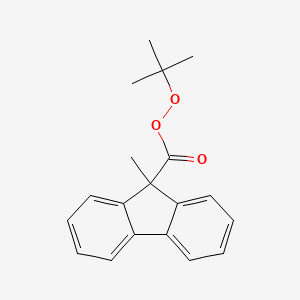![molecular formula C13H8O2 B14339199 3h-Benzo[cd]azulene-3,5(4h)-dione CAS No. 103437-27-0](/img/structure/B14339199.png)
3h-Benzo[cd]azulene-3,5(4h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Benzo[cd]azulene-3,5(4H)-dione is a tricyclic aromatic compound with a unique structure that combines a five-membered ring and a seven-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo[cd]azulene-3,5(4H)-dione typically involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These precursors undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3H-Benzo[cd]azulene-3,5(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted azulene derivatives, quinones, and dihydro compounds
科学的研究の応用
3H-Benzo[cd]azulene-3,5(4H)-dione has been explored for its applications in several scientific research areas:
作用機序
The mechanism of action of 3H-Benzo[cd]azulene-3,5(4H)-dione and its derivatives involves interactions with biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, the compound’s unique structure allows it to interact with various molecular targets, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Guaiazulene: A derivative of azulene known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
This compound stands out due to its tricyclic structure and the presence of functional groups that enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a unique and valuable compound for scientific research and industrial applications.
特性
CAS番号 |
103437-27-0 |
|---|---|
分子式 |
C13H8O2 |
分子量 |
196.20 g/mol |
IUPAC名 |
tricyclo[6.4.1.04,13]trideca-1(12),2,4(13),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-5-8-3-1-2-4-9(11)13(8)10/h1-6H,7H2 |
InChIキー |
JKJWCQLRKXTMMG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C3C(=CC=CC=C3C1=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
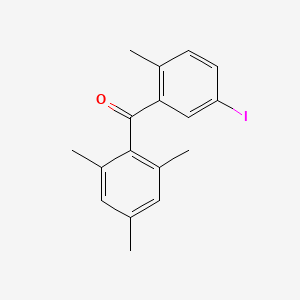
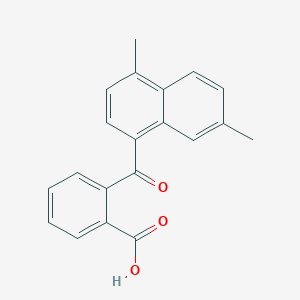
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
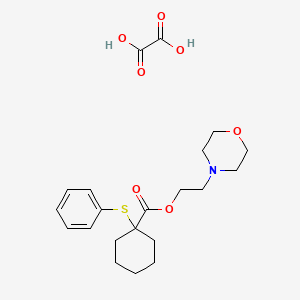
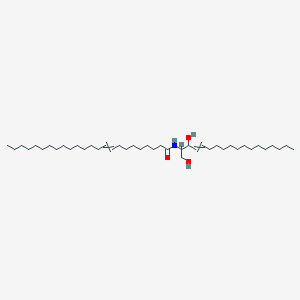
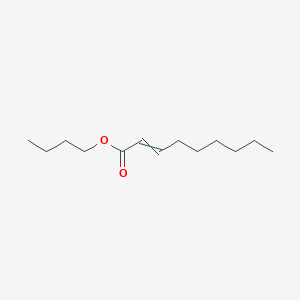
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
